

# UFP-101 Peptide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**UFP-101**, chemically identified as [Nphe¹, Arg¹⁴, Lys¹⁵]N/OFQ-NH², is a synthetic peptide that has emerged as a critical pharmacological tool for investigating the nociceptin/orphanin FQ (N/OFQ) system. It functions as a potent, selective, and competitive silent antagonist for the N/OFQ peptide (NOP) receptor, also known as the orphanin FQ receptor or ORL-1.[1][2] This receptor, a member of the G-protein coupled receptor (GPCR) family, is implicated in a wide array of physiological and pathological processes, including pain modulation, mood, and inflammation. **UFP-101**'s high affinity and remarkable selectivity (>3000-fold over classical opioid receptors) make it an invaluable instrument for elucidating the precise roles of the N/OFQ-NOP system and for exploring the therapeutic potential of NOP receptor ligands.[3] This document provides an in-depth overview of the structure, function, and pharmacological profile of **UFP-101**, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

# **Peptide Structure**

**UFP-101** is a synthetic derivative of the endogenous 17-amino acid peptide Nociceptin/Orphanin FQ. Its structure was strategically modified to confer potent antagonist properties.

Amino Acid Sequence: GGGFTGARKSARKRKNQ



#### Modifications:

- N-Terminus: The Glycine at position 1 is replaced with N-phenyl-glycine (Nphe), a
  modification that eliminates intrinsic efficacy (agonist activity).[1][2] This is also
  represented as N-(Bn)Gly.
- C-Terminus: The Leucine and Alanine at positions 14 and 15 of the native peptide are substituted with Arginine and Lysine, respectively. These changes enhance binding affinity, potency, and in vivo duration of action.[1][2][4]
- The C-terminal Glutamine is amidated (-NH<sub>2</sub>).[1]
- Full Chemical Name: [Nphe<sup>1</sup>, Arg<sup>14</sup>, Lys<sup>15</sup>]Nociceptin-NH<sub>2</sub>[5]
- Molecular Formula: C82H138N32O21[6]
- Molecular Weight: 1908.19 g/mol [6]

### **Function and Mechanism of Action**

**UFP-101** acts as a competitive "silent" antagonist at the NOP receptor. This means it binds to the receptor with high affinity but does not initiate a cellular response; instead, it blocks the receptor from being activated by its endogenous agonist, N/OFQ, or other NOP agonists.[7]

The NOP receptor primarily couples to inhibitory G-proteins (Gαi/o). Agonist activation of the NOP receptor typically leads to:

- Inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
   [7][8]
- Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[9]
- Inhibition of voltage-gated calcium channels.

**UFP-101** prevents these downstream signaling events by occupying the NOP receptor's binding site, thereby competitively inhibiting the binding of N/OFQ.[7][10]



# NOP Receptor Signaling Pathway & UFP-101 Inhibition



Click to download full resolution via product page

Caption: NOP receptor signaling cascade and the inhibitory mechanism of UFP-101.

# **Quantitative Pharmacological Data**

The pharmacological profile of **UFP-101** has been extensively characterized through various in vitro assays.

**Table 1: In Vitro Binding Affinity of UFP-101** 

| Preparation              | Radioligand | Assay Type  | Affinity<br>Constant           | Reference(s) |
|--------------------------|-------------|-------------|--------------------------------|--------------|
| CHO cells<br>(human NOP) | [³H]N/OFQ   | Competition | pK <sub>i</sub> = 10.24        | [5]          |
| CHO cells<br>(human NOP) | [³H]N/OFQ   | Competition | pK <sub>i</sub> = 10.14 ± 0.09 | [10]         |
| CHO cells<br>(human NOP) | [³H]UFP-101 | Saturation  | рКо = 9.97                     | [11]         |
| Rat<br>Cerebrocortex     | [³H]UFP-101 | Saturation  | pKo = 10.12                    | [11]         |



Abbreviations: CHO, Chinese Hamster Ovary; NOP, Nociceptin/Orphanin FQ Peptide Receptor; pK<sub>i</sub>, negative log of the inhibition constant; pKD, negative log of the dissociation constant.

Table 2: In Vitro Functional Antagonism by UFP-101

| Preparation                 | Agonist                 | Assay Type                   | Antagonist<br>Potency (pA <sub>2</sub> ) | Reference(s) |
|-----------------------------|-------------------------|------------------------------|------------------------------------------|--------------|
| CHO cells<br>(human NOP)    | Various NOP<br>Agonists | GTPy <sup>35</sup> S Binding | 8.4 - 9.0                                | [10]         |
| Mouse Spinal<br>Cord Slices | N/OFQ                   | Electrophysiolog<br>y (EPSC) | 6.44                                     | [12]         |
| Mouse Vas<br>Deferens       | N/OFQ                   | Isolated Tissue<br>Bioassay  | 8.8                                      | [7]          |

Abbreviations: pA<sub>2</sub>, negative log of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve; GTPy<sup>35</sup>S, Guanosine 5'-O-(3-[<sup>35</sup>S]thio)-triphosphate; EPSC, Excitatory Postsynaptic Current.

**Table 3: Select In Vivo Study Parameters** 

| Species | Model                      | UFP-101 Dose<br>& Route | Observed<br>Effect                            | Reference(s) |
|---------|----------------------------|-------------------------|-----------------------------------------------|--------------|
| Mouse   | Forced<br>Swimming Test    | 10 nmol, i.c.v.         | Antidepressant-<br>like effect                | [9]          |
| Rat     | LPS-induced<br>Endotoxemia | 150 nmol/kg, i.v.       | Reduced<br>microvascular<br>inflammation      | [13]         |
| Mouse   | Tail Withdrawal<br>Assay   | i.t. administration     | Prevented<br>N/OFQ-induced<br>antinociception | [12]         |

Abbreviations: i.c.v., intracerebroventricular; i.v., intravenous; i.t., intrathecal; LPS, Lipopolysaccharide.



# **Detailed Experimental Protocols**

The following sections provide detailed methodologies for key assays used to characterize **UFP-101**.

## **Radioligand Binding Assay**

This protocol is adapted from studies using membranes from CHO cells expressing the human NOP receptor (CHO(hNOP)).[10][11]

Objective: To determine the binding affinity (Ki or KD) of **UFP-101** for the NOP receptor.

#### Materials:

- CHO(hNOP) cell membranes
- Binding Buffer: 50 mM Tris-HCl, pH 7.4
- Radioligand: [3H]N/OFQ or [3H]UFP-101
- Unlabeled Ligands: UFP-101, N/OFQ (for competition and non-specific binding)
- 96-well plates
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and counter
- Cell harvester

#### Procedure:

- Membrane Preparation: Homogenize CHO(hNOP) cells in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in the binding buffer to a final protein concentration of 10-20 μg per well.
- Assay Setup (Competition):
  - o To each well, add:



- 50 μL Binding Buffer (for total binding) or 10 μM unlabeled N/OFQ (for non-specific binding).
- 50  $\mu$ L of varying concentrations of **UFP-101** (e.g.,  $10^{-12}$  to  $10^{-5}$  M).
- 50 μL of [³H]N/OFQ (at a final concentration near its K<sub>D</sub>, e.g., 0.5 nM).
- 50 μL of membrane suspension.
- Incubation: Incubate plates at 25°C for 60 minutes with gentle agitation.
- Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
- Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a beta counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of **UFP-101**. Determine the IC<sub>50</sub> and calculate the K<sub>i</sub> using the Cheng-Prusoff equation.

### **GTPy**<sup>35</sup>**S Functional Assay**

This assay measures the functional consequence of receptor activation—the binding of GTP to the G-protein.[10][14][15]

Objective: To determine if **UFP-101** is an agonist, inverse agonist, or antagonist, and to quantify its antagonist potency  $(pA_2)$ .

#### Materials:

- CHO(hNOP) cell membranes
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, pH 7.4
- GDP (Guanosine diphosphate), 10 μM final concentration



- [35S]GTPyS, ~0.1 nM final concentration
- Agonist (N/OFQ) and Antagonist (UFP-101)
- Scintillation proximity assay (SPA) beads (optional, for non-filtration method) or filtration apparatus as above.

#### Procedure:

- Pre-incubation (for Antagonism): Pre-incubate membranes (20 μg protein) with various concentrations of **UFP-101** for 15-30 minutes at 30°C in the assay buffer containing GDP.
- Agonist Stimulation: Add varying concentrations of N/OFQ to the wells.
- Initiate Reaction: Start the binding reaction by adding [35S]GTPyS.
- Incubation: Incubate for 60 minutes at 30°C.
- Termination & Measurement: Terminate the reaction by filtration over glass fiber filters and measure bound radioactivity as described in the radioligand assay. Basal binding is measured in the absence of agonist, and non-specific binding is determined in the presence of excess unlabeled GTPyS (10 μM).
- Data Analysis:
  - To test for agonist activity, measure stimulation of [35S]GTPyS binding by **UFP-101** alone.
  - For antagonism, plot N/OFQ concentration-response curves in the absence and presence
    of different concentrations of UFP-101. Perform a Schild analysis on the rightward shift of
    the curves to determine the pA<sub>2</sub> value.





Click to download full resolution via product page

Caption: Experimental workflow for the GTPy35S functional assay.



# **cAMP Accumulation Assay**

This assay measures the inhibition of adenylyl cyclase activity.[7][16]

Objective: To confirm that **UFP-101** antagonizes the  $G\alpha i/o$ -mediated inhibition of cAMP production by N/OFQ.

#### Materials:

- Intact CHO(hNOP) cells
- Stimulation Buffer (e.g., HBSS or DMEM)
- Forskolin (an adenylyl cyclase activator)
- IBMX (a phosphodiesterase inhibitor)
- N/OFQ and **UFP-101**
- cAMP detection kit (e.g., HTRF, ELISA, or radioimmunoassay)

#### Procedure:

- Cell Plating: Plate intact CHO(hNOP) cells in 96-well plates and allow them to adhere overnight.
- Pre-treatment: Wash cells and pre-incubate them with various concentrations of **UFP-101** in stimulation buffer containing IBMX (e.g., 0.5 mM) for 15-20 minutes at 37°C.
- Stimulation: Add a fixed concentration of Forskolin (e.g., 5 μM) along with varying concentrations of N/OFQ. Forskolin stimulates cAMP production, creating a signal that N/OFQ can then inhibit.
- Incubation: Incubate for 30 minutes at 37°C.
- Lysis & Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.



 Data Analysis: Plot the N/OFQ-induced inhibition of forskolin-stimulated cAMP levels in the absence and presence of UFP-101. Determine the rightward shift in the N/OFQ doseresponse curve to confirm competitive antagonism.

### Conclusion

**UFP-101** is a cornerstone tool for pharmacology and neuroscience research. Its well-defined structure, potent and selective antagonist activity at the NOP receptor, and established pharmacological profile make it indispensable for dissecting the complex roles of the N/OFQ-NOP system. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for professionals aiming to utilize **UFP-101** in their research and development endeavors, from basic science discovery to the exploration of new therapeutic avenues for pain, mood disorders, and inflammatory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. UFP-101, a Peptide Antagonist Selective for the Nociceptin/Orphanin FQ Receptor PMC [pmc.ncbi.nlm.nih.gov]
- 2. UFP-101, a peptide antagonist selective for the nociceptin/orphanin FQ receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. aapep.bocsci.com [aapep.bocsci.com]
- 7. research.unipd.it [research.unipd.it]
- 8. UFP-101-A Peptide Antagonist Creative Peptides [creative-peptides.com]
- 9. Antidepressant-like effects of the nociceptin/orphanin FQ receptor antagonist UFP-101: new evidence from rats and mice PubMed [pubmed.ncbi.nlm.nih.gov]



- 10. UFP-101, a high affinity antagonist for the nociceptin/orphanin FQ receptor: radioligand and GTPgamma(35)S binding studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Binding of the novel radioligand [(3)H]UFP-101 to recombinant human and native rat nociceptin/orphanin FQ receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. UFP-101 antagonizes the spinal antinociceptive effects of nociceptin/orphanin FQ: behavioral and electrophysiological studies in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Nociceptin/Orphanin FQ Receptor Antagonist UFP-101 Reduces Microvascular Inflammation to Lipopolysaccharide In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. GTPyS Binding Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPyS Binding Assay Creative Bioarray [dda.creative-bioarray.com]
- 16. resources.revvity.com [resources.revvity.com]
- To cite this document: BenchChem. [UFP-101 Peptide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576599#ufp-101-peptide-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





